molecular formula C11H11FN2O2 B8543974 6-fluoro-1-(1-methylethyl)-1H-indazole-4-carboxylic acid

6-fluoro-1-(1-methylethyl)-1H-indazole-4-carboxylic acid

Cat. No. B8543974
M. Wt: 222.22 g/mol
InChI Key: VLIXJSYIXWJCSL-UHFFFAOYSA-N
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Patent
US09018382B2

Procedure details

The title compound was prepared in the same manner as described for example 1 (step b) from methyl 6-fluoro-1-(1-methylethyl)-1H-indazole-4-carboxylate (0.31 g, 1.312 mmol) and NaOH (1.750 mL, 5.25 mmol) The product was collected as a yellow solid (0.27 g, 89%); 1H NMR (400 MHz, DMSO-d6) δ ppm 1.48 (d, J=6.57 Hz, 6H), 5.03 (quin, J=6.63 Hz, 1H), 7.57 (dd, J=9.60, 2.27 Hz, 1H), 7.97 (dd, J=9.35, 1.26 Hz, 1H), 8.40 (s, 1H), 13.51 (br. s., 1H)
Name
methyl 6-fluoro-1-(1-methylethyl)-1H-indazole-4-carboxylate
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:14]([O:16]C)=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=1.[OH-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:12])[CH3:13])[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
methyl 6-fluoro-1-(1-methylethyl)-1H-indazole-4-carboxylate
Quantity
0.31 g
Type
reactant
Smiles
FC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)OC
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected as a yellow solid (0.27 g, 89%)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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